molecular formula C15H14O4 B150991 2,4-Dimethoxy-4'-hydroxybenzophenone CAS No. 41351-30-8

2,4-Dimethoxy-4'-hydroxybenzophenone

Cat. No. B150991
CAS RN: 41351-30-8
M. Wt: 258.27 g/mol
InChI Key: QEHRETCJMLQPCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone can be achieved through a Friedel–Crafts reaction involving 4-hydroxybenzoic acid and 1,3-dimethoxybenzene. The reaction takes place in nitrobenzene with the presence of ZnCl2 and POCl3 as catalysts . Other related synthetic methods include the synthesis of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate . Additionally, various derivatives of hydroxybenzophenones can be synthesized through different reactions, such as oxidative aminocarbonylation-cyclization , [4 + 2] or [3 + 3] annulation , and intramolecular cyclization of hydroxyphenols .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxy-4'-hydroxybenzophenone consists of a benzophenone core with two methoxy groups at the 2 and 4 positions and a hydroxy group at the 4' position. The configuration of the compound and its derivatives can be determined through techniques such as X-ray diffraction analysis, which has been used to establish the configuration around the double bond of major stereoisomers in related compounds .

Chemical Reactions Analysis

2,4-Dimethoxy-4'-hydroxybenzophenone can undergo various chemical reactions. For instance, 2-hydroxy-4-methoxy- and 2-hydroxy-4,4'-dimethoxybenzophenones can be oxidized to dimeric compounds or substituted xanthones when reacted with lead tetraacetate or manganic acetate . The reaction conditions and the nature of the substituents can influence the type of products formed, as seen in the synthesis of diversely substituted benzophenones .

Physical and Chemical Properties Analysis

Scientific Research Applications

Oxidation and Dimerization

  • 2-Hydroxy-4,4'-dimethoxybenzophenones, closely related to 2,4-Dimethoxy-4'-hydroxybenzophenone, have been studied for their ability to undergo oxidation and dimerization when exposed to lead tetraacetate and manganic acetate. This process leads to the formation of dimeric compounds and substituted xanthones, as confirmed by NMR and mass spectra analyses (Kurosawa, Sasaki, & Ikeda, 1973).

Photosensitized Oxidation

  • In a study investigating the photosensitized oxidation of related compounds, it was observed that dimeric products can be formed under the influence of light. This indicates potential environmental implications, as these reactions can occur in natural water sources (Plimmer & Klingebiel, 1971).

Applications in Peptide Synthesis

  • 2,4-Dimethoxy-4'-hydroxybenzophenone serves as an intermediate linker in solid-phase peptide synthesis, especially with the Fmoc strategy. Its physical properties and preparative methods, involving the Friedel–Crafts reaction, highlight its utility in synthetic chemistry applications (Torre & Albericio, 2004).

Biotransformation Studies

  • The compound has been involved in biotransformation studies using plant cell cultures. It undergoes glucosylation in cell suspension cultures of various plants, demonstrating its metabolic pathways in biological systems (Baumert et al., 1987).

Environmental Analysis

  • In environmental studies, methods have been developed for determining hydroxylated benzophenone UV absorbers in water samples. This includes techniques involving solid-phase extraction and liquid chromatography-tandem mass spectrometry, highlighting the compound's relevance in environmental monitoring (Negreira et al., 2009).

Crystallography and Structural Analysis

  • Crystallographic studies of compounds structurally related to 2,4-Dimethoxy-4'-hydroxybenzophenone provide insights into their molecular geometry and intermolecular interactions. This research aids in understanding the physical properties and potential applications of such compounds in materials science (Hijikata et al., 2010).

Synthesis and Chemical Reactions

  • Studies on the synthesis of hydroxybenzophenones, closely related to 2,4-Dimethoxy-4'-hydroxybenzophenone, provide insights into their chemical behavior and potential applications in various industries. This includes novel catalytic methods and understanding of reaction parameters (Yadav & George, 2008).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled or ingested . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRETCJMLQPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047886
Record name 4′-Hydroxy-2,4-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-4'-hydroxybenzophenone

CAS RN

41351-30-8
Record name 4′-Hydroxy-2,4-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-4'-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BG de la Torre, F Albericio - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 41351‐30‐8 ] C 15 H 14 O 4 (MW 258.27) InChI = 1S/C15H14O4/c1‐18‐12‐7‐8‐13(14(9‐12)19‐2)15(17)10‐3‐5‐11(16)6‐4‐10/h3‐9,16H,1‐2H3 InChIKey = QEHRETCJMLQPCR‐…
Number of citations: 0 onlinelibrary.wiley.com
K Dey - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
R Warrass - Combinatorial Chemistry: Synthesis, Analysis …, 1999 - books.google.com
At quite an early point, it was realized that Merrifield’s idea [1] for peptide chemistry on solid-phase supports had advantages for organic chemists other than just those inter-ested in …
Number of citations: 1 books.google.com
F Yraola, R Ventura, M Vendrell… - QSAR & …, 2004 - Wiley Online Library
The preparation of amine and guanidine derivatives of phenylalaninamide and tryptophanamide as well as benzylamines from BAL, Rink‐MBHA, and Rink resins has been performed. …
Number of citations: 48 onlinelibrary.wiley.com
G VÁRADI, GK TÓTH, B PENKE - International Journal of …, 1994 - Wiley Online Library
For solid‐phase peptide synthesis, 2, 4‐dimethoxy‐4′ ‐hydroxybenzhydrol linker was prepared via lithium borohydride reduction of 2, 4‐dimethoxy‐4′‐hydroxybenzophenone. The …
Number of citations: 6 onlinelibrary.wiley.com

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